Boc-glu(osu)-obzl

Description

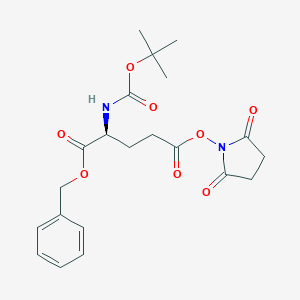

Boc-Glu(OSu)-OBzl (tert-butoxycarbonyl-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester) is a protected glutamic acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features three critical functional groups:

- Boc (tert-butoxycarbonyl): Protects the α-amino group, removable under acidic conditions (e.g., trifluoroacetic acid) .

- OBzl (benzyl ester): Protects the γ-carboxylic acid, requiring hydrogenolysis (e.g., H₂/Pd-C) for deprotection .

- OSu (N-hydroxysuccinimide ester): Activates the α-carboxylic acid for efficient amide bond formation, eliminating the need for additional coupling reagents .

This compound (CAS: 32886-40-1, molecular weight: 434.44 g/mol) is commercially available (e.g., GLPBIO, Advanced ChemTech) and valued for its stability and high reactivity in peptide chain elongation .

Properties

IUPAC Name |

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVYXLRCVBQZNV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the γ-Carboxyl Group

The γ-carboxyl group of glutamic acid is first protected as a benzyl ester to prevent participation in subsequent coupling reactions. This is achieved by reacting L-glutamic acid with benzyl chloride in the presence of a base such as triethylamine (TEA) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C. The reaction typically proceeds for 12–24 hours, yielding Glu(OBzl)-OH.

Reaction conditions :

-

Solvent : DCM or DMF

-

Temperature : 0–5°C

-

Base : Triethylamine (2.2 equiv)

-

Time : 12–24 hours

Boc Protection of the Amino Group

The amino group of Glu(OBzl)-OH is subsequently protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is conducted in a mixture of dioxane/water (4:1) with sodium bicarbonate (NaHCO₃) as the base. The Boc group is introduced under mild conditions (0–25°C, 4–6 hours) to avoid racemization.

Reaction conditions :

-

Solvent : Dioxane/water (4:1)

-

Base : NaHCO₃ (3.0 equiv)

-

Temperature : 0°C → 25°C (gradual warming)

-

Time : 4–6 hours

Activation of the α-Carboxyl Group as N-Hydroxysuccinimide Ester

The α-carboxyl group of Boc-Glu(OBzl)-OH is activated using N-hydroxysuccinimide (HOSu) and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in anhydrous DCM or tetrahydrofuran (THF). The reaction forms the active ester, which is isolated via filtration and recrystallization.

Reaction conditions :

-

Coupling agent : DCC (1.1 equiv)

-

Additive : HOSu (1.2 equiv)

-

Solvent : Anhydrous DCM or THF

-

Temperature : 0°C → 25°C (stirring overnight)

-

Workup : Filtration to remove dicyclohexylurea (DCU) precipitate

Industrial-Scale Optimization

Industrial production emphasizes scalability and cost-efficiency while maintaining high purity (>98%). Key modifications include:

Solvent Selection

Large-scale syntheses often replace DCM with ethyl acetate due to its lower toxicity and easier removal under reduced pressure.

Catalytic Efficiency

The use of DMAP (4-dimethylaminopyridine) as a catalyst (0.1 equiv) accelerates the activation step, reducing reaction time from 24 hours to 6–8 hours.

Crystallization Techniques

Recrystallization from ethanol/water (7:3) yields this compound as a white crystalline solid with >99% purity, verified by HPLC.

Table 1: Comparative Analysis of Small-Scale vs. Industrial Methods

| Parameter | Small-Scale (Lab) | Industrial-Scale |

|---|---|---|

| Solvent | DCM | Ethyl acetate |

| Coupling Agent | DCC | EDC/HOBt |

| Reaction Time | 24 hours | 6–8 hours |

| Yield | 70–75% | 85–90% |

| Purity (HPLC) | 95–98% | >99% |

Characterization and Quality Control

Spectroscopic Validation

Chiral Purity Assessment

Chiral HPLC using a Chiralpak IA column confirms enantiomeric excess (>99.5%) by resolving potential D/L isomers.

Applications in Peptide Synthesis

This compound is widely employed in solid-phase peptide synthesis (SPPS) for its:

-

Stability : Resists racemization under basic conditions during coupling.

-

Selectivity : The OSu ester enables efficient aminolysis without side reactions.

-

Deprotection Flexibility : The Boc group is removed with trifluoroacetic acid (TFA), while the benzyl ester is cleaved via hydrogenolysis.

Case Study : Synthesis of thymosin α1

The compound was used to incorporate glutamic acid residues at positions 22 and 24, achieving a 92% coupling efficiency per cycle.

Challenges and Mitigation Strategies

Racemization Risks

Byproduct Formation

-

DCU Precipitation : Efficient filtration under nitrogen prevents re-dissolution.

Chemical Reactions Analysis

Types of Reactions

Boc-glu(osu)-obzl undergoes several types of chemical reactions:

Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.

Ester Hydrolysis: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions

Substitution: Typically involves nucleophiles like amines in organic solvents such as dimethylformamide or dichloromethane.

Deprotection: Carried out using trifluoroacetic acid in dichloromethane.

Hydrolysis: Conducted using aqueous sodium hydroxide or hydrochloric acid.

Major Products

Peptide Formation: Results in the formation of peptide bonds with the release of N-hydroxysuccinimide.

Deprotected Amino Acid: Yields the free amino group after removal of the tert-butoxycarbonyl group.

Free Carboxyl Group: Obtained after hydrolysis of the benzyl ester.

Scientific Research Applications

Applications Overview

-

Peptide Synthesis

- Boc-glu(osu)-obzl is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its structure allows for the incorporation of glutamic acid residues into peptides, facilitating the assembly of complex peptide sequences with specific biological functions .

- The compound can be coupled with other amino acids to create various peptide chains, enhancing the diversity of synthesized peptides for research and therapeutic applications .

-

Drug Development

- In pharmaceutical research, this compound plays a crucial role in improving the solubility and stability of drug candidates. The incorporation of this compound into drug formulations can enhance bioavailability and therapeutic efficacy .

- It is particularly useful in developing prodrugs that require conversion into active forms within biological systems.

-

Bioconjugation

- The compound facilitates bioconjugation processes, where biomolecules are covalently attached to therapeutic agents. This modification can improve the targeting and efficacy of drugs, especially in targeted therapies for diseases like cancer .

- By enabling the attachment of proteins or antibodies to drug molecules, this compound enhances the specificity and reduces off-target effects.

- Protein Modification

Case Study 1: Peptide Synthesis Using this compound

A study demonstrated the successful synthesis of a peptide containing multiple glutamic acid residues using this compound as a key building block. The researchers reported high yields and purity levels through optimized coupling reactions, showcasing the compound's effectiveness in constructing complex peptide structures .

Case Study 2: Drug Formulation Enhancement

In another research project, scientists incorporated this compound into a drug formulation aimed at treating neurodegenerative disorders. The study found that the inclusion of this compound significantly improved the solubility of the active ingredient, leading to enhanced absorption and therapeutic effects in preclinical models .

Case Study 3: Bioconjugation Applications

A recent investigation highlighted the use of this compound in bioconjugation techniques to attach therapeutic antibodies to small molecule drugs. This approach resulted in improved targeting capabilities and reduced side effects in animal models, indicating its potential for clinical applications .

Mechanism of Action

The mechanism of action of Boc-glu(osu)-obzl involves:

Activation of Carboxyl Group: The N-hydroxysuccinimide ester activates the carboxyl group, making it more reactive towards nucleophiles.

Peptide Bond Formation: The activated carboxyl group reacts with the amino group of another amino acid or peptide, forming a peptide bond.

Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Boc-Glu(OBzl)-OH

Z-Glu(OSu)-OBzl

Boc-Glu(OtBu)-OSu

- Structure : Uses tert-butyl (OtBu) instead of benzyl for γ-carboxylic acid protection .

- CAS: Not explicitly listed; molecular weight: 400.4 g/mol .

- Key Differences: Deprotection: OtBu is cleaved under mild acidic conditions (e.g., TFA), avoiding harsh hydrogenolysis . Stability: More resistant to basic conditions compared to OBzl . Cost: Higher price (~$380/25g) due to tert-butyl group’s synthetic complexity .

Boc-D-Glu(OBzl)-OSu

- Structure : D-isomer of Boc-Glu(OSu)-OBzl .

- CAS : 18800-76-5; molecular weight: 434.44 g/mol .

- Key Differences :

Comparative Data Table

Biological Activity

Boc-Glu(OBzl)-Osu, also known as N-tert-butyloxycarbonyl-L-glutamic acid benzyl ester succinimidyl ester, is a compound widely utilized in peptide synthesis due to its unique chemical properties and biological activities. This article explores its biological activity, including its applications in peptide synthesis, immunological effects, and potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 434.44 g/mol

- CAS Number : 32886-40-1

- Density : 1.3 ± 0.1 g/cm³

- LogP : 1.82

These properties make Boc-Glu(OBzl)-Osu suitable for solid-phase peptide synthesis, particularly for incorporating glutamate residues into peptides.

Applications in Peptide Synthesis

Boc-Glu(OBzl)-Osu is primarily used in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The benzyl ester group provides protection for the carboxylic acid of glutamic acid during synthesis, which can later be removed under mild conditions.

Table 1: Comparison of Peptide Synthesis Yields Using Boc-Glu(OBzl)-Osu

| Peptide Sequence | Yield (%) | Conditions Used |

|---|---|---|

| Boc-Asp(OBzl)-Phe-OMe | 95 | SPPS with DIC and OxymaPure |

| Boc-Glu(OBzl)-Cys(Bzl)-OMe | 90 | SPPS with TBTU and triethylamine |

| Boc-Glu(OBzl)-Asp-OMe | 97 | Reactive extrusion method |

Immunological Effects

Research has demonstrated that peptides synthesized using Boc-Glu(OBzl)-Osu exhibit significant immunological activity. For instance, studies on the peptide H-Glu-Asp-Pro-OH revealed its immunogeroprotective effects by stimulating lymphocyte proliferation and differentiation. This suggests that peptides derived from Boc-Glu(OBzl)-Osu may help restore immune function in age-related disorders .

Neuroprotective Properties

Recent investigations into functionalized glutamates have shown that compounds like Boc-Glu(OBzl)-Osu can be linked with active pharmaceutical ingredients (APIs) to enhance neuroprotective effects. These studies indicate that glutamate derivatives can mitigate neurotoxicity associated with conditions such as Parkinson's disease .

Case Studies

-

Peptide Synthesis for Immunotherapy :

A study synthesized a series of peptides using Boc-Glu(OBzl)-Osu to evaluate their efficacy in enhancing immune responses in aged mice. The results showed a marked increase in lymphocyte activity and cytokine production, suggesting potential applications in immunotherapy for elderly patients. -

Neuroprotective Peptides :

Another study focused on synthesizing neuroprotective peptides using Boc-Glu(OBzl)-Osu as a key building block. The synthesized peptides demonstrated the ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, highlighting their therapeutic potential in neurodegenerative diseases.

Q & A

Q. What are the critical steps in synthesizing Boc-Glu(OSu)-OBzl, and how is purity ensured?

this compound is synthesized via solid-phase peptide synthesis (SPPS) , where amino acids are sequentially added to a resin-bound chain. Key steps include:

- Boc protection : The glutamic acid residue is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions .

- Activation : Reactive groups (e.g., OSu, benzyl ester) are introduced using coupling agents like TSTU (tetramethyl-O-(succinimidyl)uronium tetrafluoroborate) to enhance peptide bond formation .

- Purification : High-performance liquid chromatography (HPLC) is used to isolate the compound, ensuring >95% purity. Post-synthesis characterization involves mass spectrometry (ESI-TOF-MS) and nuclear magnetic resonance (NMR) .

Q. How is this compound utilized in protease activity assays?

The compound acts as a fluorescent substrate for serine proteases (e.g., trypsin, coagulation factors). Upon enzymatic cleavage, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, enabling real-time monitoring via fluorometry. Key parameters include:

- Excitation/Emission : Typically 380 nm/460 nm for AMC detection.

- Kinetic measurements : Fluorescence intensity is proportional to enzyme activity, allowing calculation of and .

Q. What storage conditions preserve this compound stability?

- Lyophilized powder : Store at -20°C for up to 3 years.

- Reconstituted solution : Store at -80°C for 6 months or -20°C for 1 month. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data from this compound-based assays?

Contradictory results may arise from:

- Substrate degradation : Verify purity via HPLC and ensure proper storage .

- Enzyme impurities : Use affinity-purified enzymes to exclude contaminating proteases.

- Buffer interference : Test alternative buffers (e.g., Tris vs. HEPES) to rule out ionic strength or pH effects .

Q. What strategies optimize this compound for studying coagulation factors in complex biological samples?

- Matrix effects : Dilute plasma samples to reduce background fluorescence.

- Inhibitor cocktails : Include protease inhibitors (e.g., aprotinin) to suppress off-target enzyme activity.

- Dose-response validation : Perform titrations to identify linear ranges and avoid threshold effects .

Q. How does this compound compare to other substrates in elucidating protease specificity?

Comparative studies should evaluate:

- Cleavage efficiency : Measure for this compound vs. alternatives (e.g., Boc-Glu(OBzl)-Gly-Arg-Mca).

- Structural specificity : Modify the P1-P4 residues to assess how sequence variations impact enzyme recognition .

Q. What experimental designs are recommended for using this compound in cancer metastasis research?

- In vitro models : Use cell invasion assays with fluorogenic substrates to quantify matrix metalloproteinase (MMP) activity.

- In vivo applications : Optimize dosing in animal models to balance substrate bioavailability and toxicity thresholds .

Methodological Considerations

- Synthesis troubleshooting : If SPPS yields are low (<70%), confirm coupling efficiency via Kaiser tests and extend reaction times .

- Fluorescence quenching : Pre-screen assay components (e.g., detergents) for interference with AMC detection .

- Ethical data reporting : Disclose synthesis protocols, purity data, and assay conditions to ensure reproducibility, adhering to guidelines in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.